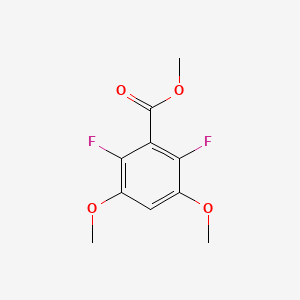

Methyl 2,6-difluoro-3,5-dimethoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,6-difluoro-3,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O4/c1-14-5-4-6(15-2)9(12)7(8(5)11)10(13)16-3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTXQKMLYIPFJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1F)C(=O)OC)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732176 | |

| Record name | Methyl 2,6-difluoro-3,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651734-55-3 | |

| Record name | Methyl 2,6-difluoro-3,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 2,6-difluoro-3,5-dimethoxybenzoate" CAS number

An In-Depth Technical Guide to Methyl 2,6-difluoro-3,5-dimethoxybenzoate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic ester of significant interest in synthetic and medicinal chemistry. The primary focus of this document is to furnish researchers, scientists, and professionals in drug development with detailed information encompassing its chemical identity, physicochemical properties, a validated synthetic protocol, potential applications, and essential safety and handling procedures. The strategic incorporation of difluoro and dimethoxy moieties into the benzoate scaffold makes this compound a valuable intermediate for creating novel molecules with potentially enhanced biological activity and stability.[1][2] This guide aims to serve as a foundational resource, explaining the causality behind synthetic choices and grounding claims in authoritative sources.

Core Chemical Identity

-

Systematic Name: this compound

-

Molecular Weight: 232.18 g/mol [2]

The structure of this compound is characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 6, two methoxy groups at positions 3 and 5, and a methyl ester group at position 1. This specific arrangement of electron-withdrawing fluorine atoms and electron-donating methoxy groups creates a unique electronic environment on the aromatic ring, influencing its reactivity and the properties of its derivatives.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in synthetic protocols. Below is a summary of the known properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 651734-55-3 | [3][4][5] |

| Molecular Formula | C₁₀H₁₀F₂O₄ | [2][4] |

| Molecular Weight | 232.18 g/mol | [2] |

| Storage Condition | 2-8°C, dry, sealed | [2] |

Synthesis and Mechanistic Rationale

The synthesis of polysubstituted aromatic rings, such as this compound, requires a strategic approach to control regioselectivity. A common and effective strategy involves the sequential modification of a readily available, highly functionalized starting material. One plausible synthetic route begins with a poly-fluorinated benzoic acid, where the fluorine atoms act as leaving groups in nucleophilic aromatic substitution reactions.

A related synthesis of 3,5-Dimethoxy-2,4-difluorobenzoic acid from 2,3,4,5-tetrafluorobenzoic acid illustrates a viable synthetic logic that can be adapted.[6] This process involves nitration, followed by selective methoxyl substitution, reduction of the nitro group, and subsequent diazotisation.[6]

Conceptual Synthetic Workflow

The following diagram illustrates a logical, multi-step synthesis pathway starting from a commercially available fluorinated precursor. The rationale is to use the existing fluorine atoms to direct the regioselective introduction of the methoxy groups via nucleophilic aromatic substitution, a common and powerful reaction for constructing highly substituted aromatic systems.

Caption: A conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical principles for nucleophilic aromatic substitution on fluorinated rings.

-

Esterification of Starting Material:

-

To a solution of 2,3,5,6-tetrafluorobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). The rationale for this step is to convert the carboxylic acid to its methyl ester, which is generally less reactive and easier to handle in subsequent steps.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2,3,5,6-tetrafluorobenzoate.

-

-

Dimethoxylation (SNAr Reaction):

-

Prepare a solution of sodium methoxide in anhydrous methanol.

-

To this solution, add the Methyl 2,3,5,6-tetrafluorobenzoate intermediate dropwise at room temperature. The use of a strong nucleophile like sodium methoxide is essential to displace the fluoride ions from the electron-deficient aromatic ring.

-

Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.

-

Once the starting material is consumed, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] The presence of fluorine atoms and methoxy groups imparts valuable properties to derivative compounds.

-

Pharmaceutical Intermediates: This compound is a key intermediate for producing active pharmaceutical ingredients (APIs).[1] The fluorine atoms can enhance metabolic stability and binding affinity of a drug molecule to its target protein.[7] The methoxy groups can also be modified or can participate in hydrogen bonding, influencing the drug's pharmacokinetic profile.

-

Agrochemical Synthesis: Similar to pharmaceuticals, the development of new pesticides and herbicides relies on intermediates that can introduce desirable properties like increased potency and controlled environmental persistence. Fluorinated compounds are widely used in this industry.[2]

-

Materials Science: Aromatic esters with specific substitution patterns are explored for applications in developing novel materials, such as specialty polymers or fluorescent dyes.[2]

The strategic placement of fluorine is a well-established principle in drug design to improve pharmacokinetic properties.[7] For instance, the benzhydrol moiety, often found in biologically active compounds, benefits from fluorination to create more effective antiviral and anticancer agents.[7] While specific applications for derivatives of this compound are proprietary or still in early-stage research, its structure is highly attractive for creating new chemical entities with enhanced biological performance.

Safety, Handling, and Disposal

Working with any chemical substance requires adherence to strict safety protocols. The following information is a general guide based on safety data for structurally similar compounds. A substance-specific Safety Data Sheet (SDS) should always be consulted before handling.

Hazard Identification

-

While specific GHS classifications for this exact compound are not detailed in the search results, related fluorinated and aromatic compounds can cause skin and eye irritation.[8]

-

Combustible liquids may release hazardous decomposition products like carbon oxides and hydrogen fluoride upon burning.[9][10]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[11]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[10]

-

Respiratory Protection: Use in a well-ventilated area. If dust or vapors are generated, a NIOSH/MSHA-approved respirator is recommended.[10]

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors.[12] Wash hands thoroughly after handling.[9] Keep away from heat, sparks, and open flames.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][10] Recommended storage is at 2-8°C.[2]

First-Aid Measures

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation persists.[9][12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][12]

Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10] Do not let the product enter drains.[9]

References

- methyl 2,6-difluoro-3,5-dimethoxybenzo

- This compound|CAS 651734-55-3|3ASenrise|製品詳細. 3ASenrise.

- 651734-55-3|Methyl 2,6-difluoro-3,5-dimethoxybenzo

- SAFETY D

- Methyl 2,6-difluoro-3-methoxybenzo

- SAFETY D

- Methyl 2,6-difluorobenzo

- 2,6-Difluoro-3-methoxybenzoic acid. Synquest Labs.

- Methyl 2,6-difluoro-4-methoxybenzo

- Methyl 2,6-Difluoro-3-nitrobenzo

- 2,4-Difluoro-3,5-dimethoxybenzoic acid Safety D

- An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid.

- Methyl 2,6-difluoro-3,5-dimethoxybenzo

- Application Notes and Protocols for 3,5-Difluoro-3'-methylbenzhydrol in Medicinal Chemistry. Benchchem.

Sources

- 1. Methyl 2,6-difluoro-4-methoxybenzoate [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 651734-55-3 [chemicalbook.com]

- 4. This compound|CAS 651734-55-3|3ASenrise|製品詳細 [tci-chemical-trading.com]

- 5. 651734-55-3|this compound|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Methyl 2,6-Difluoro-3-nitrobenzoate | C8H5F2NO4 | CID 43449035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to Methyl 2,6-difluoro-3,5-dimethoxybenzoate

Abstract

This technical guide provides a comprehensive overview of Methyl 2,6-difluoro-3,5-dimethoxybenzoate, a fluorinated aromatic compound of significant interest to the fields of medicinal chemistry and organic synthesis. The strategic placement of difluoro and dimethoxy substituents on the benzoate core presents a unique scaffold for the development of novel molecular entities. This document details the compound's physicochemical properties, outlines a robust synthetic protocol via Fischer esterification of its carboxylic acid precursor, and discusses the analytical techniques for its structural confirmation. Furthermore, it explores the rationale behind its potential applications in drug discovery, stemming from the known influence of organofluorine motifs on metabolic stability and biological activity. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this and similar building blocks in their scientific endeavors.

Introduction and Molecular Overview

This compound (CAS No. 651734-55-3) is a polysubstituted aromatic ester.[1][2][3] Its structure is characterized by a central benzene ring functionalized with a methyl ester group, two fluorine atoms, and two methoxy groups. The incorporation of fluorine is a cornerstone strategy in modern drug design, often employed to enhance metabolic stability, binding affinity, and lipophilicity of lead compounds.[4] The methoxy groups, also prevalent in bioactive molecules, can modulate solubility and participate in hydrogen bonding, further influencing the compound's pharmacokinetic profile. This unique combination of functional groups makes this compound a valuable intermediate for creating structurally diverse and potentially potent pharmaceutical agents.

Core Molecular Identifiers:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₀F₂O₄[2]

-

Molecular Weight: 232.18 g/mol

Physicochemical and Spectroscopic Data

A summary of the key properties and expected analytical data for this compound is presented below. While comprehensive experimental data is proprietary to manufacturers, the following tables provide essential information sourced from chemical suppliers and predicted values based on established spectroscopic principles.

Table 1: Physicochemical Properties

| Property | Value | Source / Notes |

| CAS Number | 651734-55-3 | [1] |

| Molecular Formula | C₁₀H₁₀F₂O₄ | [2] |

| Molecular Weight | 232.18 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for similar compounds |

| Storage Temp. | Room temperature, dry and sealed | [1] |

Table 2: Predicted Spectroscopic Data (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR)

| Nucleus | Predicted Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H-NMR | ~6.80 | t (triplet) | J(H,F) ≈ 7-10 Hz | Ar-H |

| ~3.95 | s (singlet) | - | -OCH ₃ (methoxy) | |

| ~3.90 | s (singlet) | - | -COOCH ₃ (ester) | |

| ¹³C-NMR | ~160-165 | t (triplet) | J(C,F) ≈ 5-10 Hz | C =O (ester) |

| ~155-160 | dd (doublet of doublets) | J(C,F) ≈ 240-250 Hz | C -F | |

| ~140-145 | m (multiplet) | - | C -OCH₃ | |

| ~105-110 | t (triplet) | J(C,F) ≈ 20-25 Hz | C -H | |

| ~100-105 | m (multiplet) | - | C -COOCH₃ | |

| ~62 | s (singlet) | - | Ar-OC H₃ | |

| ~53 | s (singlet) | - | -COOC H₃ | |

| ¹⁹F-NMR | ~ -110 to -125 | d (doublet) | J(F,H) ≈ 7-10 Hz | Ar-F |

Note: Predicted values are based on standard chemical shift tables and knowledge of fluorine-proton/carbon coupling. Actual experimental values may vary based on solvent and instrument parameters.

Synthesis Protocol: Fischer Esterification

The most direct and industrially scalable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 2,6-difluoro-3,5-dimethoxybenzoic acid. This acid-catalyzed reaction is an equilibrium-limited process where an excess of the alcohol (methanol) is used to drive the reaction towards the ester product, in accordance with Le Chatelier's principle.

The precursor, 2,6-difluoro-3,5-dimethoxybenzoic acid, can be synthesized from highly fluorinated benzoic acids through sequential nucleophilic aromatic substitution (SₙAr) reactions with sodium methoxide, a common strategy for introducing methoxy groups onto activated aromatic rings.[5][6]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard Fischer esterification procedures for substituted benzoic acids.[7][8]

Materials:

-

2,6-difluoro-3,5-dimethoxybenzoic acid (1.0 eq)

-

Anhydrous Methanol (serves as reactant and solvent, 20-30 volumes)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic, 0.1-0.2 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,6-difluoro-3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous methanol (20-30 volumes).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the suspension. The mixture may warm slightly.

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Solvent Removal: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to obtain the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for Fischer Esterification Synthesis.

Rationale for Application in Drug Discovery

The utility of this compound as a building block in drug discovery is rooted in the established roles of its constituent functional groups. The field of medicinal chemistry frequently leverages fluorination to fine-tune the properties of drug candidates.

Key Contributions of Structural Features:

-

Difluoro Groups (C-F): The two fluorine atoms ortho to the ester provide significant electronic and steric influence.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug molecule.

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, potentially enhancing binding affinity and selectivity.[4]

-

Conformational Control: The steric bulk and electronegativity of fluorine can lock the molecule into a specific, biologically active conformation.

-

-

Dimethoxy Groups (C-OCH₃):

-

Solubility and Polarity: Methoxy groups can improve aqueous solubility and serve as hydrogen bond acceptors, which is critical for oral bioavailability.

-

Scaffold for Derivatization: The methoxy groups can be selectively demethylated to reveal phenol functionalities, providing a handle for further chemical modification and library synthesis.

-

-

Methyl Ester (-COOCH₃):

-

Prodrug Strategy: The ester can act as a prodrug, being hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid form. This can improve membrane permeability and overall drug delivery.[7]

-

Logical Framework: From Structure to Application

Caption: Relationship between molecular features and potential applications.

Conclusion

This compound is a strategically designed chemical intermediate with considerable potential for advanced organic synthesis and drug discovery. Its synthesis is achievable through well-established chemical transformations, and its structure is readily confirmed by standard analytical methods. The confluence of metabolically robust fluorine atoms and pharmacokinetically favorable methoxy groups makes this molecule an attractive starting point for the development of new therapeutic agents. This guide serves as a foundational resource for scientists aiming to harness the unique properties of this versatile building block.

References

-

3ASenrise. This compound|CAS 651734-55-3. [Link]

-

Cheméo. 2,6-Difluoro-3-methylbenzoic acid, 2-(1-phenyleth-1-yl)-4-methoxyphenyl ester - Chemical & Physical Properties. [Link]

-

MySkinRecipes. Methyl 2,6-difluoro-4-methoxybenzoate. [Link]

-

ResearchGate. An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PubChem. Methyl 2,6-Difluoro-3-nitrobenzoate. [Link]

-

MySkinRecipes. This compound. [Link]

-

ResearchGate. An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. [Link]

- Google Patents. Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.

Sources

- 1. This compound | 651734-55-3 [chemicalbook.com]

- 2. This compound|CAS 651734-55-3|3ASenrise|製品詳細 [tci-chemical-trading.com]

- 3. 651734-55-3|this compound|BLD Pharm [bldpharm.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Physical Properties of Methyl 2,6-difluoro-3,5-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-difluoro-3,5-dimethoxybenzoate is a substituted aromatic ester of significant interest in synthetic organic chemistry and drug discovery. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and two electron-donating methoxy groups on the benzene ring, imparts distinct electronic and steric properties. These characteristics make it a valuable building block for the synthesis of complex molecules, including novel pharmaceutical agents and materials. An in-depth understanding of its physical properties is paramount for its effective use in a research and development setting, influencing reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside detailed experimental protocols for their determination.

Chemical Identity and Core Properties

This compound is identified by the CAS Number 651734-55-3.[1][2] Its molecular formula is C₁₀H₁₀F₂O₄, corresponding to a molecular weight of 232.18 g/mol .[1] The compound is known to be a solid at room temperature.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 651734-55-3 | [1][2] |

| Molecular Formula | C₁₀H₁₀F₂O₄ | [2] |

| Molecular Weight | 232.18 g/mol | [1] |

| Physical State | Solid | - |

Diagram 1: Chemical Structure of this compound ```dot graph "Methyl_2_6_difluoro_3_5_dimethoxybenzoate" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Benzene Ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Substituents C1 -- F1 [label="F", fontcolor="#EA4335"]; C2 -- O1 [label="O", fontcolor="#EA4335"]; O1 -- C7 [label="CH3", fontcolor="#202124"]; C3 -- C8 [label="C", fontcolor="#202124"]; C8 -- O2 [label="O", fontcolor="#EA4335"]; C8 -- O3 [label="O", fontcolor="#EA4335"]; O3 -- C9 [label="CH3", fontcolor="#202124"]; C4 -- H1 [label="H", fontcolor="#202124"]; C5 -- O4 [label="O", fontcolor="#EA4335"]; O4 -- C10 [label="CH3", fontcolor="#202124"]; C6 -- F2 [label="F", fontcolor="#EA4335"];

// Node labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; }

Caption: A stepwise workflow for determining the melting point of a solid organic compound.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of this compound is placed on a clean, dry watch glass and crushed into a fine powder using a spatula.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This is repeated until a sample height of 2-3 mm is achieved.

-

Apparatus Setup: The loaded capillary tube is placed into the sample holder of a calibrated melting point apparatus.

-

Approximate Melting Point Determination: The apparatus is heated rapidly to obtain a rough estimate of the melting point. This allows for a more efficient and accurate subsequent measurement.

-

Accurate Melting Point Determination: A fresh sample is prepared and the apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated at a rate of 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. The experiment should be repeated at least twice to ensure reproducibility.

Boiling Point Determination (for solids that melt without decomposition)

Diagram 3: Workflow for Boiling Point Determination (Thiele Tube Method)

Caption: A stepwise workflow for determining the boiling point using the Thiele tube method.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube).

-

Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the fusion tube.

-

Apparatus Assembly: The fusion tube is attached to a thermometer with the sample at the level of the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated.

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a continuous stream of bubbles emerges from the capillary tube.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

Aqueous Solubility Determination (Shake-Flask Method)

Sources

An In-depth Technical Guide to Methyl 2,6-difluoro-3,5-dimethoxybenzoate: A Key Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—confer significant advantages in modulating the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] Methyl 2,6-difluoro-3,5-dimethoxybenzoate emerges as a pivotal building block in this context. Its highly substituted and electronically distinct aromatic core offers a versatile platform for the synthesis of complex therapeutic agents. The presence of ortho-difluoro substitution to the ester functionality provides a unique steric and electronic environment, influencing both reactivity and the conformational preferences of derivative compounds. This guide provides an in-depth exploration of the chemical properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Profile

The inherent properties of this compound are fundamental to its application in synthesis. A summary of its key physicochemical characteristics is presented below.

| Property | Value | Source |

| CAS Number | 651734-55-3 | [3] |

| Molecular Formula | C₁₀H₁₀F₂O₄ | [3] |

| Molecular Weight | 232.18 g/mol | MySkinRecipes |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred from related compounds |

| Storage Conditions | 2-8°C, under inert atmosphere | MySkinRecipes |

Spectroscopic Characterization (Predicted)

-

¹H NMR (500 MHz, CDCl₃):

-

δ 3.90-4.00 (s, 6H, 2 x -OCH₃)

-

δ 3.80-3.90 (s, 3H, -COOCH₃)

-

δ 6.50-6.70 (t, J = ~8-10 Hz, 1H, Ar-H)

-

-

¹³C NMR (125 MHz, CDCl₃):

-

δ 160-165 (C=O)

-

δ 155-160 (dd, J = ~240-250, ~10-15 Hz, C-F)

-

δ 140-145 (C-OCH₃)

-

δ 100-110 (t, J = ~20-30 Hz, C-H)

-

δ 95-105 (C-COOCH₃)

-

δ 55-60 (-OCH₃)

-

δ 50-55 (-COOCH₃)

-

-

¹⁹F NMR (470 MHz, CDCl₃):

-

δ -110 to -120 (s)

-

-

Mass Spectrometry (ESI+):

-

m/z 233.05 [M+H]⁺

-

m/z 255.03 [M+Na]⁺

-

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted aromatic compounds like this compound often requires a multi-step approach. A plausible synthetic route, based on established methodologies for related compounds, is outlined below. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Proposed Synthetic Protocol

A potential synthetic pathway could commence from a readily available starting material such as 1,3-difluoro-2,4-dimethoxybenzene, followed by metallation and subsequent carboxylation, and finally esterification.

Step 1: Directed Ortho-Metalation

-

Rationale: Directed ortho-metalation is a powerful tool for the regioselective functionalization of substituted aromatic rings. The methoxy groups in the starting material can direct the metalation to the C5 position.

-

Procedure:

-

Dissolve 1,3-difluoro-2,4-dimethoxybenzene in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise, maintaining the temperature below -70°C.

-

Stir the reaction mixture at -78°C for 1-2 hours.

-

Step 2: Carboxylation

-

Rationale: The generated aryl lithium species is a strong nucleophile that can react with an electrophile like carbon dioxide to introduce a carboxylic acid group.

-

Procedure:

-

Bubble dry carbon dioxide gas through the reaction mixture at -78°C for 1-2 hours, or add an excess of crushed dry ice.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Acidify the aqueous layer with 1M HCl to a pH of ~2-3.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-difluoro-3,5-dimethoxybenzoic acid.

-

Step 3: Esterification

-

Rationale: Fischer esterification is a classic and reliable method for converting a carboxylic acid to its corresponding methyl ester using an excess of methanol in the presence of a catalytic amount of strong acid.

-

Procedure:

-

Dissolve the crude 2,6-difluoro-3,5-dimethoxybenzoic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Caption: Logical relationship of incorporating the title compound's moiety in drug design.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate precautions. While a specific safety data sheet (SDS) is not widely available, the following guidelines are recommended based on the hazards of similar fluorinated aromatic compounds. [4][5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [4]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [4]* Storage: Store in a tightly sealed container in a cool, dry place. [4]* First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek medical attention if symptoms persist. [5]

-

Conclusion

This compound represents a valuable and versatile building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients. Its unique substitution pattern offers a strategic advantage in overcoming common challenges in drug development, such as metabolic instability and suboptimal pharmacokinetic profiles. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for harnessing its full potential in the pursuit of novel and effective therapeutics.

References

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

Navigating the Spectroscopic Landscape of Methyl 2,6-difluoro-3,5-dimethoxybenzoate: A Technical Guide

For Immediate Release

AUSTIN, Texas – January 3, 2026 – In the intricate world of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Methyl 2,6-difluoro-3,5-dimethoxybenzoate, a substituted aromatic ester, represents a class of compounds with significant potential in medicinal chemistry. Its unique substitution pattern, featuring both electron-withdrawing fluorine atoms and electron-donating methoxy groups, creates a complex electronic environment that necessitates a thorough spectroscopic analysis for unambiguous characterization. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the spectral data interpretation and methodologies for this compound.

While primary experimental spectral data for this compound (CAS No. 651734-55-3) is not publicly available at the time of this publication, this guide will leverage established principles of spectroscopy and data from closely related analogs, such as 3,5-dimethoxy-2,4-difluorobenzoic acid, to predict and interpret its spectral features. This approach offers a robust framework for researchers who synthesize or encounter this molecule.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound presents a fascinating case for spectroscopic analysis. The symmetrically substituted benzene ring is the core scaffold, with two fluorine atoms ortho to the methyl ester group and two methoxy groups in the meta and para positions relative to the ester. This arrangement dictates the chemical environment of each nucleus and bond, giving rise to a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Expected Spectral Features:

Based on the molecular structure, the ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting two main signals:

-

Aromatic Proton (H-4): A single proton is situated on the aromatic ring, para to the ester functionality. Due to coupling with the two adjacent fluorine atoms, this proton is expected to appear as a triplet. Its chemical shift will be influenced by the deshielding effect of the aromatic ring and the electron-donating methoxy groups, likely placing it in the range of 6.5-7.0 ppm.

-

Methoxy and Methyl Ester Protons: The two methoxy groups at positions 3 and 5 are chemically equivalent and will produce a sharp singlet, integrating to six protons. The methyl group of the ester will also appear as a sharp singlet, integrating to three protons. These signals are expected in the upfield region of the spectrum, typically between 3.8 and 4.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5 - 7.0 | Triplet (t) | 1H | Ar-H |

| ~3.8 - 4.0 | Singlet (s) | 6H | -OCH₃ (x2) |

| ~3.8 - 4.0 | Singlet (s) | 3H | -CO₂CH₃ |

¹³C NMR Spectroscopy

Expected Spectral Features:

The ¹³C NMR spectrum will provide crucial information about the carbon skeleton. Due to the symmetry of the molecule, a reduced number of signals is expected. The presence of fluorine will introduce carbon-fluorine couplings (¹JCF, ²JCF, etc.), which are invaluable for confirming assignments.

-

Carbonyl Carbon: The ester carbonyl carbon will appear as a singlet in the downfield region, typically around 160-165 ppm.

-

Aromatic Carbons: Four distinct signals are anticipated for the aromatic carbons. The carbons directly bonded to fluorine (C-2 and C-6) will exhibit a large one-bond coupling constant (¹JCF) and appear as a doublet. The carbons attached to the methoxy groups (C-3 and C-5) will show a smaller two-bond coupling to the adjacent fluorines and will likely appear as a triplet. The carbon bearing the proton (C-4) and the carbon attached to the ester group (C-1) will also show couplings to the fluorine atoms.

-

Methoxy and Methyl Ester Carbons: The two equivalent methoxy carbons and the methyl ester carbon will each produce a singlet in the upfield region of the spectrum, typically between 50 and 60 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Multiplicity (due to C-F coupling) |

| ~160 - 165 | C =O | Singlet |

| Downfield Aromatic | C -F (C-2, C-6) | Doublet (large ¹JCF) |

| Downfield Aromatic | C -OCH₃ (C-3, C-5) | Triplet (small ²JCF) |

| Downfield Aromatic | C -H (C-4) | Triplet (small ²JCF) |

| Downfield Aromatic | C -CO₂CH₃ (C-1) | Triplet (small ³JCF) |

| ~50 - 60 | -OC H₃ | Singlet |

| ~50 - 60 | -CO₂C H₃ | Singlet |

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra. For unambiguous assignment of the quaternary carbons and to observe C-F couplings, a proton-decoupled ¹³C spectrum is essential. Further 2D NMR experiments, such as HSQC and HMBC, can be employed to confirm the connectivity of the molecule.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Salient IR Absorptions:

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of an ester carbonyl group.

-

C-O Stretch (Ester and Methoxy): Two distinct C-O stretching vibrations are anticipated. The C-O stretch of the ester will likely appear between 1250-1300 cm⁻¹, while the aryl-alkyl ether C-O stretches of the methoxy groups will be observed around 1000-1100 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

-

C-H Stretches (Aromatic and Aliphatic): The aromatic C-H stretch is expected to be a weak band above 3000 cm⁻¹. The aliphatic C-H stretches of the methyl and methoxy groups will appear as medium to strong bands just below 3000 cm⁻¹.

-

C-F Stretch: A strong absorption band in the region of 1100-1300 cm⁻¹ is indicative of the C-F bond.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| > 3000 | Weak | C-H Stretch | Aromatic |

| < 3000 | Medium-Strong | C-H Stretch | Aliphatic (CH₃) |

| 1720 - 1740 | Strong | C=O Stretch | Ester |

| 1450 - 1600 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1250 - 1300 | Strong | C-O Stretch | Ester |

| 1100 - 1300 | Strong | C-F Stretch | Aryl Fluoride |

| 1000 - 1100 | Strong | C-O Stretch | Aryl-Alkyl Ether |

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. For a solution, a solvent with minimal IR absorption in the regions of interest (e.g., carbon tetrachloride) should be used.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring high-quality IR spectra.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample is then scanned, and the background is automatically subtracted to yield the spectrum of the compound.

An In-depth Technical Guide to the Synthesis of Methyl 2,6-difluoro-3,5-dimethoxybenzoate and its Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to Methyl 2,6-difluoro-3,5-dimethoxybenzoate, a key building block in the development of various pharmaceutical compounds. The guide focuses on a strategic approach involving the synthesis of the crucial precursor, 2,6-difluoro-3,5-dimethoxybenzoic acid, followed by its esterification. Core methodologies, including the preparation of a key starting material, directed ortho-metalation, carboxylation, and Fischer esterification, are detailed with scientific rationale and step-by-step protocols. This document is intended to serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, offering insights into the practical synthesis of this important fluorinated aromatic compound.

Introduction: The Significance of Fluorinated Benzoates in Medicinal Chemistry

Fluorine-containing organic molecules have garnered significant attention in the pharmaceutical industry due to the unique properties conferred by the fluorine atom. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct substitution pattern of two fluorine atoms and two methoxy groups on a benzoic acid scaffold, represents a valuable synthon for the construction of complex and potentially bioactive molecules. Its precursors are therefore of considerable interest for synthetic chemists.

This guide will primarily focus on a logical and efficient synthetic route, commencing with the preparation of a key substituted benzene precursor, followed by the strategic introduction of the carboxyl group via directed ortho-metalation, and culminating in the final esterification step. An alternative synthetic strategy starting from a highly fluorinated benzoic acid derivative is also briefly discussed.

Strategic Synthetic Approach: A Multi-step Pathway

The synthesis of this compound is most effectively approached through a multi-step sequence that allows for precise control over the introduction of each functional group. The primary strategy detailed in this guide involves three key stages:

-

Part I: Synthesis of the Core Precursor: 1,3-Difluoro-2,5-dimethoxybenzene. This section outlines the preparation of the foundational aromatic ring with the desired fluorine and methoxy substitution pattern.

-

Part II: Directed ortho-Metalation and Carboxylation to Yield 2,6-Difluoro-3,5-dimethoxybenzoic Acid. This critical step introduces the carboxylic acid functionality at the desired position through the use of organolithium chemistry.

-

Part III: Fischer Esterification to Obtain this compound. The final step involves the conversion of the carboxylic acid to its corresponding methyl ester.

This strategic disconnection is visualized in the following workflow diagram:

Caption: Overall synthetic strategy for this compound.

Part I: Synthesis of the Core Precursor: 1,3-Difluoro-2,5-dimethoxybenzene

The synthesis commences with a commercially available and relatively inexpensive starting material, 1,3-difluorobenzene. The introduction of the two methoxy groups is a crucial step in establishing the core structure.

Methoxylation of 1,3-Difluorobenzene

Causality of Experimental Choices:

-

Base (Sodium Hydroxide): A strong base is required to deprotonate the hydroxyl groups of a dihydroxy-difluorobenzene intermediate, forming a more nucleophilic phenoxide species that will readily react with the methylating agent.

-

Methylating Agent (Dimethyl Sulfate): Dimethyl sulfate is a potent and commonly used methylating agent for this type of transformation. It is crucial to handle this reagent with extreme care due to its toxicity.

-

Solvent System: A two-phase system (e.g., water and an organic solvent) or a polar aprotic solvent can be employed to facilitate the reaction.

Experimental Protocol (Hypothetical, based on analogous reactions):

A detailed, validated protocol for this specific transformation is not currently available in the cited literature. The following is a generalized procedure based on the methoxylation of similar aromatic diols.

-

To a solution of 2,5-difluoro-1,4-benzenediol (1 equivalent) in a suitable solvent (e.g., methanol or a water/dioxane mixture) is added a solution of sodium hydroxide (2.2 equivalents) in water.

-

The mixture is stirred at room temperature until the diol has dissolved.

-

Dimethyl sulfate (2.2 equivalents) is added dropwise to the reaction mixture, ensuring the temperature is maintained below 40 °C with external cooling.

-

After the addition is complete, the reaction mixture is heated to reflux for 1-2 hours to ensure complete reaction.

-

The reaction is cooled to room temperature, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with dilute sodium hydroxide solution, followed by water, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield 1,3-difluoro-2,5-dimethoxybenzene.

| Reactant/Reagent | Molar Ratio | Purpose |

| 2,5-Difluoro-1,4-benzenediol | 1 | Starting Material |

| Sodium Hydroxide | 2.2 | Base |

| Dimethyl Sulfate | 2.2 | Methylating Agent |

Table 1: Stoichiometry for the hypothetical methoxylation of 2,5-difluoro-1,4-benzenediol.

Part II: Synthesis of 2,6-Difluoro-3,5-dimethoxybenzoic Acid via Directed ortho-Metalation

With the core precursor in hand, the next critical step is the introduction of the carboxylic acid group at the C2 position. Directed ortho-metalation (DoM) is a powerful and regioselective method for this transformation.[1][2][3]

Principles of Directed ortho-Metalation (DoM)

DoM involves the deprotonation of an aromatic C-H bond that is ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The DMG, through its ability to coordinate with the lithium cation, directs the deprotonation to the adjacent position. In the case of 1,3-difluoro-2,5-dimethoxybenzene, the methoxy groups act as moderate DMGs.[1] The fluorine atoms also influence the acidity of the adjacent protons.

Caption: Workflow for the synthesis of the carboxylic acid via DoM.

Causality of Experimental Choices:

-

Organolithium Reagent (n-Butyllithium): A strong, non-nucleophilic base is required to deprotonate the aromatic C-H bond. n-Butyllithium is a common choice for this purpose.

-

Solvent (Anhydrous Tetrahydrofuran - THF): A dry, aprotic, and polar solvent is necessary to dissolve the reactants and stabilize the organolithium intermediate.

-

Low Temperature (-78 °C): The reaction is conducted at low temperatures to prevent side reactions, such as the degradation of the organolithium reagent and potential nucleophilic attack on the aromatic ring.

-

Carboxylating Agent (Dry Ice - Solid CO₂): Solid carbon dioxide serves as an inexpensive and efficient source of the carboxyl group. It is crucial to use freshly crushed dry ice to minimize contamination with atmospheric water.

-

Acidic Workup: After the carboxylation step, an acidic workup is required to protonate the carboxylate salt and yield the final carboxylic acid.

Experimental Protocol for Directed ortho-Metalation and Carboxylation

The following is a representative protocol for the ortho-lithiation and carboxylation of a substituted aromatic ether.

-

A solution of 1,3-difluoro-2,5-dimethoxybenzene (1 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise to the cooled solution, and the reaction mixture is stirred at -78 °C for 1-2 hours.

-

Freshly crushed dry ice is added in excess to the reaction mixture.

-

The reaction is allowed to warm to room temperature, and then quenched with water.

-

The aqueous layer is separated and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford 2,6-difluoro-3,5-dimethoxybenzoic acid.

| Reactant/Reagent | Molar Ratio | Purpose |

| 1,3-Difluoro-2,5-dimethoxybenzene | 1 | Starting Material |

| n-Butyllithium | 1.1 | Lithiating Agent |

| Carbon Dioxide (Dry Ice) | Excess | Carboxylating Agent |

| Hydrochloric Acid | Excess | Acidification |

Table 2: Stoichiometry for the directed ortho-metalation and carboxylation.

Part III: Synthesis of this compound via Fischer Esterification

The final step in the synthesis is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is a classic and reliable method for this transformation.[4][5][6]

Principles of Fischer Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the equilibrium towards the ester product, an excess of the alcohol is typically used, and a strong acid catalyst is employed to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. For sterically hindered benzoic acids, such as the target molecule, longer reaction times or more forcing conditions may be necessary.

Experimental Protocol for Fischer Esterification

-

To a solution of 2,6-difluoro-3,5-dimethoxybenzoic acid (1 equivalent) in an excess of anhydrous methanol, a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is slowly added.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

| Reactant/Reagent | Molar Ratio | Purpose |

| 2,6-Difluoro-3,5-dimethoxybenzoic Acid | 1 | Starting Material |

| Methanol | Excess | Reagent and Solvent |

| Concentrated Sulfuric Acid | Catalytic | Catalyst |

Table 3: Reagents for the Fischer esterification.

Alternative Synthetic Route

An alternative approach to the synthesis of the key carboxylic acid precursor, 2,6-difluoro-3,5-dimethoxybenzoic acid, has been reported starting from 2,3,4,5-tetrafluorobenzoic acid.[7] This multi-step synthesis involves:

-

Nitration: Introduction of a nitro group onto the tetrafluorinated ring.

-

Methoxyl Substitution: Replacement of two fluorine atoms with methoxy groups via nucleophilic aromatic substitution.

-

Reduction of the Nitro Group: Conversion of the nitro group to an amine.

-

Diazotization: Formation of a diazonium salt from the amine.

-

Reduction: Removal of the diazonium group to yield the desired product.

While this route provides a viable alternative, it involves more synthetic steps and potentially hazardous reagents (e.g., diazonium salts). The choice of synthetic route will ultimately depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Conclusion

This technical guide has detailed a strategic and practical synthetic pathway for the preparation of this compound. By breaking down the synthesis into three key stages – precursor synthesis, directed ortho-metalation with carboxylation, and Fischer esterification – researchers can approach the synthesis in a logical and controlled manner. The provided protocols, based on established chemical principles and analogous transformations, offer a solid foundation for the successful synthesis of this valuable fluorinated building block. The discussion of the causality behind experimental choices aims to provide a deeper understanding of the reaction mechanisms and to aid in troubleshooting and optimization. This guide is intended to empower researchers in the field of drug discovery and development with the knowledge to efficiently synthesize this and related fluorinated aromatic compounds.

References

-

MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

- Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (n.d.). International Journal of Scientific & Technology Research.

-

Jacques Mortier. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]

-

Andrew G Myers Research Group. (n.d.). ortho metalation. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Directed ortho metalation. Retrieved from [Link]

-

esterification of benzoic acid to methyl benzoate. (n.d.). Retrieved from [Link]

-

Wikipedia. (2023, October 29). Directed ortho metalation. Retrieved from [Link]

- Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones. (2025). Organic Syntheses, 102, 315–334.

-

MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 1,3-difluorobenzene.

- Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund). (n.d.).

-

. (n.d.).

- Google Patents. (n.d.). Process for preparing 1,3-difluorobenzene.

- JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.

- Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzo

- Google Patents. (n.d.). Synthetic method of 2, 6-dimethoxy benzoic acid.

- Google Patents. (n.d.). A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.

-

ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3,5-difluoroaniline.

-

Justia Patents. (1990, June 14). Process and intermediates for the preparation of 2,6-difluoroaniline. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.

-

Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

- Google Patents. (n.d.). Process and intermediates for the preparation of 2,6-difluoroaniline.

-

SpectraBase. (n.d.). 2-Methoxybenzoic acid 2-fluorobenzyl ester. Retrieved from [Link]

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. youtube.com [youtube.com]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. CA2103303A1 - Process for preparing 1,3-difluorobenzene - Google Patents [patents.google.com]

- 6. Report: Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2,6-difluoro-3,5-dimethoxybenzoate: A Versatile Fluorinated Building Block

This technical guide provides a comprehensive overview of Methyl 2,6-difluoro-3,5-dimethoxybenzoate, a fluorinated aromatic compound with significant potential as a chemical intermediate in medicinal chemistry, agrochemicals, and materials science. While this molecule is commercially available, its applications are not yet widely documented in scientific literature. This guide, therefore, leverages an analysis of its unique structural features and the established roles of similar fluorinated and methoxylated compounds to present a scientifically grounded perspective on its reactivity, potential synthesis, and promising applications.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 651734-55-3) is a polysubstituted benzene derivative.[1][2][3] Its structure is characterized by a unique substitution pattern that dictates its chemical behavior and potential utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 651734-55-3 | [1][2] |

| Molecular Formula | C₁₀H₁₀F₂O₄ | [3] |

| Molecular Weight | 232.18 g/mol | [3] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95-97% | [3][4] |

The key to this molecule's potential lies in the interplay of its substituents:

-

2,6-Difluoro Groups: The two fluorine atoms ortho to the ester group exert a strong electron-withdrawing inductive effect, influencing the acidity of the aromatic ring protons and the reactivity of the ester. This substitution pattern is known to enhance metabolic stability and binding affinity in bioactive molecules by shielding adjacent positions from enzymatic attack and participating in favorable protein-ligand interactions.[5][6][7] Furthermore, the steric bulk of the fluorine atoms can direct reactions to other positions on the ring.[8]

-

3,5-Dimethoxy Groups: The two methoxy groups are strong electron-donating groups through resonance, which activates the aromatic ring towards electrophilic substitution, primarily at the 4-position (para to both methoxy groups).

-

Methyl Ester Group: This functional group provides a versatile handle for a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, allowing for the synthesis of a diverse range of derivatives.

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of the target compound.

Detailed Protocol for Proposed Synthesis (Illustrative Final Step)

This protocol details the final methoxylation step, a nucleophilic aromatic substitution, to yield the target compound.

Step: Synthesis of this compound from Methyl 2,6-difluoro-3-bromo-5-methoxybenzoate

-

Reagents and Equipment:

-

Methyl 2,6-difluoro-3-bromo-5-methoxybenzoate (1.0 eq)

-

Sodium methoxide (NaOMe, 1.5 eq)

-

Copper(I) iodide (CuI, 0.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, and nitrogen inlet.

-

-

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add Methyl 2,6-difluoro-3-bromo-5-methoxybenzoate and CuI.

-

Add anhydrous DMF to dissolve the starting materials.

-

Add sodium methoxide portion-wise to the stirred solution.

-

Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Potential Applications in Medicinal Chemistry

The incorporation of fluorine is a well-established strategy in drug design to enhance a molecule's pharmacological profile, including metabolic stability, bioavailability, and binding affinity.[6][7][9][10] The unique electronic and steric properties of this compound make it an attractive scaffold for the development of novel therapeutics.

Rationale for Use as a Pharmaceutical Intermediate

-

Metabolic Blocking: The fluorine atoms at the 2 and 6 positions can act as "metabolic shields," preventing oxidative metabolism at these positions, which can prolong the half-life of a drug.

-

Enhanced Binding Interactions: The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with amino acid residues in a protein's active site.

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a drug's solubility and cell permeability.[10]

-

Conformational Control: The steric bulk of the ortho-fluorine atoms can restrict the rotation around the aryl-ester bond, locking the molecule into a specific conformation that may be optimal for binding to a biological target.

Hypothetical Workflow: Synthesis of an Amide Library for Kinase Inhibitor Screening

Many kinase inhibitors feature a core aromatic scaffold. Derivatives of this compound could be synthesized and screened for activity against various kinases. The first step would be the hydrolysis of the ester, followed by amide coupling.

Caption: Workflow for generating an amide library for screening.

Experimental Protocol: Saponification to Carboxylic Acid

-

Reagents and Equipment:

-

This compound (1.0 eq)

-

Lithium hydroxide (LiOH, 2.0 eq)

-

Tetrahydrofuran (THF) and Water (3:1 mixture)

-

1M Hydrochloric acid (HCl)

-

Round-bottom flask, magnetic stirrer.

-

-

Procedure:

-

Dissolve this compound in a 3:1 mixture of THF and water.

-

Add LiOH and stir the mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,6-difluoro-3,5-dimethoxybenzoic acid.

-

Potential Applications in Agrochemicals

Fluorinated compounds are prevalent in modern agrochemicals due to their enhanced biological efficacy and stability.[5][11] The title compound can serve as a precursor to novel herbicides, fungicides, or insecticides. For instance, many successful herbicides are derivatives of benzoic acid.

Rationale for Agrochemical Applications

-

Enhanced Potency: The difluoro-dimethoxy substitution pattern could lead to compounds with novel modes of action or increased potency against target pests or weeds.

-

Improved Physicochemical Properties: Fluorination can increase the lipophilicity of a molecule, which may enhance its uptake by plants or insects.

-

Photostability: The C-F bond is highly stable, which can contribute to the environmental persistence and photostability of the final agrochemical product.

Derivatives could be synthesized via transformations of the ester group into amides or other functional groups, similar to the workflow described for medicinal chemistry, and then subjected to high-throughput screening for biological activity.

Predicted Spectroscopic Data

For researchers who synthesize this compound, the following predicted NMR data can serve as a reference for structural confirmation. This data is based on computational models and analysis of structurally similar compounds.[12][13][14]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| ~6.65 | t (J ≈ 8 Hz) | 1H | H-4 | |

| ~3.90 | s | 6H | 2 x -OCH₃ | |

| ~3.95 | s | 3H | Ester -OCH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| ~160 (dd) | C-2, C-6 | |

| ~155 (t) | C-3, C-5 | |

| ~100 (t) | C-4 | |

| ~110 (t) | C-1 | |

| ~165 | C=O (Ester) | |

| ~62 | -OCH₃ | |

| ~53 | Ester -OCH₃ |

Note: 'd' denotes a doublet and 't' denotes a triplet, arising from C-F coupling.

Conclusion and Future Outlook

This compound is a promising, yet underexplored, chemical building block. Its unique arrangement of electron-withdrawing and electron-donating groups, combined with a versatile ester functional group, positions it as a valuable intermediate for creating diverse and complex molecules. The true potential of this compound will be realized through its synthesis and derivatization, followed by systematic screening in pharmaceutical and agrochemical discovery programs. The protocols and rationales presented in this guide offer a solid foundation and starting point for researchers and scientists to unlock the potential of this intriguing fluorinated molecule.

References

-

Cheméo. 2,6-Difluoro-3-methylbenzoic acid, 2-(1-phenyleth-1-yl)-4-methoxyphenyl ester. [Link]

-

MySkinRecipes. Methyl 2,6-difluoro-4-methoxybenzoate. [Link]

-

ResearchGate. Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N‐Bridged Diiron‐Phthalocyanine: What Determines the Reactivity?. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Spotlight on 2,6-Difluorobenzamide: A Key Fluorinated Organic Compound for Innovation. [Link]

-

PubChem. Methyl 2,6-difluoro-3-nitrobenzoate. [Link]

-

National Institutes of Health. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]

-

MDPI. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. [Link]

-

ACS Publications. The synthesis and activity of some 2,6-difluorophenyl-substituted compounds. [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

-

PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]

-

PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

Indian Journal of Pharmaceutical Education and Research. Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [Link]

- Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

ResearchGate. Applications of Fluorine in Medicinal Chemistry. [Link]

-

MySkinRecipes. 2,6-Difluoro-3-methylbenzoic acid. [Link]

- Google Patents.

-

Justia Patents. Process and intermediates for the preparation of 2,6-difluoroaniline. [Link]

-

ResearchGate. An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Link]

-

PubMed. The role of fluorine in medicinal chemistry. [Link]

-

ResearchGate. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

-

ChemRxiv. Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. [Link]

-

The Royal Society of Chemistry. Supporting information NMR methodology for complex mixture 'separation'. [Link]

- Google Patents.

-

Ignited Minds Journals. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. [Link]

- Google Patents. US5294742A - Process for preparing 3,5-difluoroaniline.

-

Ignited Minds Journals. Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. [Link]

-

JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

-

SpectraBase. 3-Methoxybenzoic acid, 2,6-difluoro-.alpha.-methylbenzyl ester. [Link]

-

R Discovery. Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Agrochemicals with 3,4-Difluoro-2-methylbenzoic Acid: A Key Intermediate. [Link]

-

ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... [Link]

Sources

- 1. This compound | 651734-55-3 [chemicalbook.com]

- 2. 651734-55-3|this compound|BLD Pharm [bldpharm.com]

- 3. Benzoic acid, 2,6-difluoro-3,5-dimethoxy-, methyl ester [cymitquimica.com]

- 4. Benzoic acid, 2,6-difluoro-3,5-dimethoxy-, methyl ester [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

- 12. benchchem.com [benchchem.com]

- 13. Methyl 3,5-dimethoxybenzoate(2150-37-0) 1H NMR spectrum [chemicalbook.com]

- 14. rsc.org [rsc.org]

Methodological & Application

Synthesis of Methyl 2,6-difluoro-3,5-dimethoxybenzoate: An Application Note and Protocol

Introduction

Methyl 2,6-difluoro-3,5-dimethoxybenzoate is a highly functionalized aromatic compound with potential applications in medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-withdrawing fluorine atoms and electron-donating methoxy groups, makes it an intriguing building block for the synthesis of novel molecular entities. This document provides a comprehensive guide for the synthesis of this target molecule, designed for researchers, scientists, and professionals in drug development. The proposed synthetic route is based on established principles of organic chemistry, including directed ortho-metalation and Fischer-Speier esterification. While a direct literature precedent for this specific multi-step synthesis is not extensively documented, the protocols herein are constructed from analogous and well-established transformations, providing a robust starting point for its successful preparation.

Synthetic Strategy Overview

The synthesis of this compound is approached in a three-stage process. The strategy hinges on the regioselective introduction of a carboxyl group onto a pre-functionalized benzene ring, followed by a classic esterification.

-

Preparation of 1,3-difluoro-2,5-dimethoxybenzene (2): The synthesis begins with the commercially available 1,3-difluorobenzene (1), which undergoes a two-step sequence of nitration followed by nucleophilic aromatic substitution (SNAr) with sodium methoxide, and subsequent reduction to afford the key intermediate, 1,3-difluoro-2,5-dimethoxybenzene (2).

-

Directed ortho-Metalation and Carboxylation to form 2,6-difluoro-3,5-dimethoxybenzoic acid (3): This crucial step employs the principle of directed ortho-metalation (DoM).[1][2][3] The methoxy groups in intermediate 2 direct the lithiation to the adjacent ortho positions. Subsequent quenching of the resulting aryllithium species with carbon dioxide (in the form of dry ice) selectively installs a carboxylic acid group at the C4 position, yielding the precursor acid 3 .

-

Fischer-Speier Esterification to this compound (4): The final step involves the acid-catalyzed esterification of the synthesized benzoic acid derivative 3 with methanol to produce the target compound 4 .[4][5]

The overall synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 1,3-difluoro-2,5-dimethoxybenzene (2)

Materials

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |